![molecular formula C35H44I6N6O15 B1672021 碘海醇 CAS No. 92339-11-2](/img/structure/B1672021.png)
碘海醇
描述
碘海醇是一种非离子型亲水性造影剂,常用于医学影像,尤其是在冠状动脉造影期间。 它以其等渗性质而闻名,这意味着它与血液具有相同的渗透压,这降低了患者发生不良反应的风险,尤其是肾功能不全的患者 .
作用机制
科学研究应用
Iodixanol is a nonionic, iso-osmolar, water-soluble contrast agent containing iodine, employed to enhance X-ray imaging of arteries and veins . The iodine in iodixanol blocks X-rays, creating opacity that delineates blood vessels, which allows for radiographic visualization until the solution dilutes and is eliminated . It is administered via intra-arterial or intravenous injections, depending on the required radiologic procedure .
Clinical Applications
Iodixanol is used in both adult and pediatric populations for a variety of imaging purposes :
- Adults (12 years and older) :
- Intra-arterial and intravenous imaging.
- Computed tomography (CT) of the head and body.
- Excretory urography.
- Peripheral venography.
- Coronary CT angiography (CCTA).
- Children (under 12 years) :
- Intra-arterial: Angiocardiography, cerebral arteriography, and visceral arteriography.
- Intravenous: CT imaging of the head and body and excretory urography.
Iodixanol's properties, including isotonicity with plasma, a high safety profile, and minimal impairment of renal function, make it suitable for clinical diagnostic imaging, interventions, vascular stenting, and surgical treatments .
Iodixanol in Coronary CT Angiography (CCTA)
Iodixanol is effective for CCTA, with high sensitivity and specificity . A multi-center study demonstrated that iodixanol-enhanced CCTA had a sensitivity of 96.1%, 95.8%, and 94.7% at 1, 6, and 12 months, respectively. Specificity was 84.5%, 86.6%, and 87.0%, with a negative predictive value (NPV) greater than 99.0% .
Use as a Fibrin Hydrogel Contrast Agent
Iodixanol can be used to render fibrin hydrogels radiopaque for endodontic applications . When added to fibrin-rich clots, iodixanol results in shorter, thinner, and more numerous fibrin fibers, leading to a compact 3D architecture with smaller pores and higher crosslinking of fibrin fibers . Tissue compatibility is not influenced by the addition of iodixanol to the hydrogel .
Adverse Reactions
The overall adverse reaction rate to iodixanol is about 1.52%, with immediate reactions (within 1 hour) accounting for 0.58% and delayed reactions (1 hour to 7 days) accounting for 0.97% .
Impact on Fibrinolysis
Use in Extracellular Vesicle (EV) Isolation
生化分析
Biochemical Properties
Iodixanol is a dimeric nonionic contrast medium with lower osmolality and a higher iodine ratio than other nondimeric contrast media . It has 9 hydroxyl groups and no carboxyl groups; the presence of these groups is associated with reduced and increased toxicity, respectively .
Cellular Effects
Iodixanol is cytotoxic to renal cells . The toxic effects include apoptosis, cellular energy failure, disruption of calcium homeostasis, and disturbance of tubular cell polarity, and are thought to be linked to oxidative stress . Iodixanol treatment distinctly impaired the vitality of human umbilical vein endothelial cells (HUVECs), and greatly disordered the metabolic pathways related to energy production and oxidative stress .
Molecular Mechanism
Organic iodine compounds like iodixanol attenuate x-rays as they pass through the body, thereby allowing the body structures containing iodine to be delineated in contrast to those structures that do not contain iodine . The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays . After intravascular administration, iodixanol makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur .
Temporal Effects in Laboratory Settings
Iodixanol has been shown to cause a more prolonged increase in urinary alkaline phosphatase excretion and greater delayed corticomedullary attenuation than iopamidol or iopentol (at the same iodine dose) .
Dosage Effects in Animal Models
Although intra-arterial injection of iodixanol 320 mgI/ml causes undesirable peripheral vasodilation in patients undergoing femoral arteriography, studies conducted in dogs or rabbits showed that iodixanol induced significantly smaller changes in blood flow than the same iodine concentrations of iohexol, iopentol, iopromide or metrizoate .
Metabolic Pathways
Iodixanol treatment distinctly impaired the vitality of HUVECs, and greatly disordered the metabolic pathways related to energy production and oxidative stress . Iodixanol activated glucose metabolism and the TCA cycle but inhibited choline metabolism and glutathione metabolism .
Transport and Distribution
Iodixanol distributes only in the extracellular fluid . Distribution half-life (t½α), elimination half-life (t½β) and apparent volume of distribution are not dose-dependent, with mean values of 0.43 and 2.18 hours and 0.275 L/kg, respectively, for iodixanol 0.3 to 1.2 gl/kg .
Subcellular Localization
The majority of pathogenic αSyn (indicated by serine 129 phosphorylated αSyn, ps-αSyn) was membrane-bound and associated with mitochondria . In contrast, only a minuscule amount of physiological αSyn was mitochondrial bound . In vitro, αSyn PFF displayed a stronger binding to purified mitochondria than did αSyn monomer, revealing a preferential mitochondria binding by aggregated αSyn .
准备方法
合成路线和反应条件: 碘海醇的合成涉及 5-乙酰氨基-N,N'-双(2,3-二羟丙基)-2,4,6-三碘异酞酰胺的二聚化。 该反应被严格控制以抑制过度的副反应,例如通过使用含硼酸性物质或硼酸等盐类来维持反应混合物的 pH 值来抑制烷基化 . 起始化合物转化为碘海醇的转化率约为 85-90% .
工业生产方法: 在工业环境中,碘海醇的粗品通过大孔吸附树脂色谱柱和重结晶进行纯化。 该过程可获得纯度大于 99% 的碘海醇 . 然后将最终产品配制成药物用途,确保其符合医疗应用所需的严格质量标准 .
化学反应分析
反应类型: 碘海醇主要由于其结构中存在碘原子而发生取代反应。 这些反应是由该化合物的亲水性促进的,这使其能够与各种试剂容易地相互作用。
常用试剂和条件: 涉及碘海醇的反应中使用的常用试剂包括环氧氯丙烷或环氧溴丙烷,它们用于初始合成阶段 . 反应条件通常受到控制,以保持碘原子的稳定性并防止不必要的副反应。
形成的主要产物: 碘海醇合成形成的主要产物是二聚体化合物本身,然后对其进行纯化以达到医疗用途所需的纯度水平 .
相似化合物的比较
碘海醇通常与其他非离子型碘化造影剂(如碘海醇和碘普罗胺)进行比较。 虽然所有这些试剂都用于类似的成像目的,但碘海醇的等渗性使其脱颖而出,使其不太可能在肾脏问题患者中引起不良反应 . 其他类似化合物包括碘美普罗尔和碘佛醇,它们也具有非离子型特性,但在渗透压和粘度方面有所不同 .
生物活性
Iodixanol is a non-ionic iodinated contrast agent widely used in various imaging procedures, particularly in interventional radiology and cardiology. Its biological activity has been extensively studied, revealing significant implications for patient safety, renal function, and thrombolytic profiles. This article synthesizes recent research findings, case studies, and comparative analyses to provide a comprehensive overview of the biological activity of iodixanol.
Iodixanol functions primarily as a contrast medium due to its high iodine content, which enhances radiographic imaging by increasing x-ray absorption. Unlike other contrast agents, iodixanol exhibits unique properties that influence its biological interactions:
- Osmolality : Iodixanol is iso-osmolar, meaning it has similar osmolality to human plasma. This characteristic minimizes the risk of contrast-induced nephropathy (CIN) and other adverse reactions compared to hyperosmolar agents like iohexol.
- Radical Generation : Studies have shown that iodixanol generates fewer oxygen-centered free radicals than iohexol, suggesting a reduced potential for oxidative stress during procedures .
2. Safety Profile and Renal Function
The safety profile of iodixanol has been evaluated in various studies, particularly concerning its impact on renal function:
- A retrospective analysis involving 132 patients undergoing cerebrovascular interventions demonstrated that iodixanol did not significantly affect serum creatinine (SCr) or blood urea nitrogen (BUN) levels post-procedure across different age groups .
- In a comparative study of iodixanol and ioversol for preventing CIN, the incidence was significantly lower in the iodixanol group (2.5%) compared to ioversol (8.3%) among patients with renal impairment undergoing coronary angiography .
Table 1: Incidence of Contrast-Induced Nephropathy (CIN)
Contrast Agent | Incidence of CIN (%) | Statistical Significance |
---|---|---|
Iodixanol | 2.5 | P = 0.047 |
Ioversol | 8.3 |
3. Thrombolytic Activity
Research indicates that iodixanol may enhance fibrinolysis compared to other contrast agents:
- A study focused on patients undergoing elective coronary angiography found that while both iodixanol and iohexol decreased tissue plasminogen activator (t-PA) levels, only iodixanol maintained t-PA activity post-procedure . This suggests a favorable profile for promoting fibrinolysis.
Case Study: Fibrinolytic Profile Comparison
In a randomized trial involving 12 patients receiving either iodixanol or iohexol, the following results were observed:
- t-PA Activity : No significant reduction in t-PA levels was noted in the iodixanol group.
- PAI-1 Levels : A significant reduction in plasminogen activator inhibitor-1 (PAI-1) levels was observed in the iodixanol group compared to iohexol (P = 0.023) .
4. Adverse Reactions
Despite its favorable safety profile, some adverse reactions have been reported:
- A post-marketing surveillance study with over 20,000 patients indicated a low incidence of adverse drug reactions (ADRs), comparable to other non-ionic contrast media . Specifically, acute reactions occurred in only 3.79% of cases using iodixanol.
5. Conclusion
Iodixanol demonstrates significant biological activity as a contrast agent with a favorable safety profile and minimal impact on renal function. Its unique characteristics promote enhanced fibrinolytic activity while reducing the risk of CIN compared to other agents like iohexol and ioversol. Continued research is essential to further elucidate its mechanisms and optimize its use in clinical practice.
属性
IUPAC Name |
5-[acetyl-[3-[N-acetyl-3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodoanilino]-2-hydroxypropyl]amino]-1-N,3-N-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H44I6N6O15/c1-13(52)46(30-26(38)20(32(59)42-3-15(54)9-48)24(36)21(27(30)39)33(60)43-4-16(55)10-49)7-19(58)8-47(14(2)53)31-28(40)22(34(61)44-5-17(56)11-50)25(37)23(29(31)41)35(62)45-6-18(57)12-51/h15-19,48-51,54-58H,3-12H2,1-2H3,(H,42,59)(H,43,60)(H,44,61)(H,45,62) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBQNWMBBSKPBAY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N(CC(CN(C1=C(C(=C(C(=C1I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I)C(=O)C)O)C2=C(C(=C(C(=C2I)C(=O)NCC(CO)O)I)C(=O)NCC(CO)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H44I6N6O15 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2045523 | |
Record name | Iodixanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
1550.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Iodixanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Soluble in water, 1.85e-01 g/L | |
Record name | Iodixanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodixanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Density |
1.266 | |
Record name | Iodixanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Mechanism of Action |
Organic iodine compounds attenuate x-rays as they pass through the body, thereby allowing the body structures containing iodine to be delineated in contrast to those structures that do not contain iodine. The degree of opacity produced by these compounds is directly proportional to the total amount (concentration and volume) of the iodinated contrast agent in the path of the x-rays. After intravascular administration, iodixanol makes opaque those internal structures in its path of flow, allowing their visualization until significant hemodilution and elimination occur., Intravascular injection of iodixanol opacifies those vessels in the path of flow of the contrast agent, permitting radiographic visualization of the internal structures until significant dilution and elimination occurs. | |
Record name | Iodixanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Iodixanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
CAS No. |
92339-11-2 | |
Record name | Iodixanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=92339-11-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Iodixanol [USAN:USP:INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0092339112 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Iodixanol | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01249 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | iodixanol | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760069 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Iodixanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID2045523 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(Acetyl-(3-(acetyl-(3,5-bis(2,3-dihydroxypropylcarbamoyl)-2,4,6-triiodophenyl)amino)-2- hydroxypropyl)amino)-N,N'-bis(2,3-dihydroxypropyl)-2,4,6-triiodobenzene-1,3-dicarboxamide; 5,5'-((2-Hydroxytrimethylene)bis(acetylimino))bis(N,N'-bis(2,3-dihydroxypropyl)-2,4,6- triiodoisophthalamide); | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.124.306 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | IODIXANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HW8W27HTXX | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Iodixanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | Iodixanol | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015379 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
240-250 °C | |
Record name | Iodixanol | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8076 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。